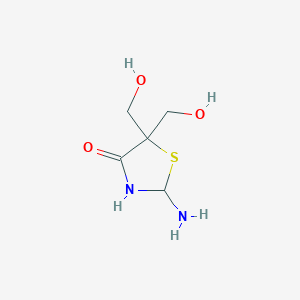

2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

2-amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3S/c6-4-7-3(10)5(1-8,2-9)11-4/h4,8-9H,1-2,6H2,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTNSKBOYUPVSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1(C(=O)NC(S1)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one typically involves the reaction of thiazolidine derivatives with formaldehyde and primary amines. The aminomethylation process is accompanied by cyclization at the amidine fragment of the molecule, leading to the formation of a tetrahydrotriazine ring . When secondary amines are used, the aminomethylation occurs at the exocyclic nitrogen atom .

Industrial Production Methods

While specific industrial production methods for 2-amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Aminomethylation: Reaction with formaldehyde and primary or secondary amines.

Cyclization: Formation of tetrahydrotriazine rings during aminomethylation.

Substitution Reactions: Reaction with aromatic aldehydes to form 2-aryl derivatives.

Common Reagents and Conditions

Formaldehyde: Used in aminomethylation reactions.

Primary and Secondary Amines: React with the compound to form different products.

Aromatic Aldehydes: Used in substitution reactions to form 2-aryl derivatives.

Major Products Formed

Tetrahydrotriazine Rings: Formed during aminomethylation with primary amines.

2-Aryl Derivatives: Formed during reactions with aromatic aldehydes.

Scientific Research Applications

Synthesis of 2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one

The synthesis of this compound typically involves the reaction of thiazolidinone derivatives with hydroxymethyl groups. The method can be optimized through microwave-assisted synthesis, which enhances yield and reduces reaction time. The general synthetic pathway includes:

- Starting Materials : Thiazolidinone derivatives and hydroxymethylating agents.

- Reaction Conditions : Microwave irradiation to facilitate rapid reaction kinetics.

- Yield Optimization : Adjusting temperature and time to maximize product formation.

Antimicrobial Properties

Research has demonstrated that derivatives of 2-amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one exhibit notable antimicrobial activity. A study found that compounds with similar thiazolidine structures showed:

- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin.

- Antifungal Activity : Higher efficacy compared to standard antifungal agents such as bifonazole and ketoconazole .

Anticancer Potential

The thiazolidinone core structure has been investigated for its anticancer properties. Compounds derived from this scaffold have shown:

- Inhibition of Cancer Cell Proliferation : Significant antiproliferative effects were observed in various cancer cell lines including MDA-MB-231 and HCT116 .

- Mechanism of Action : Potential mechanisms include the inhibition of specific protein kinases (e.g., DYRK1A), which are implicated in cancer progression .

Neurological Disorders

The compound's ability to inhibit certain kinases suggests its potential use in treating neurological disorders where these enzymes play a role. Research indicates that thiazolidinone derivatives could be developed into pharmacological agents targeting neurodegenerative diseases .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory properties of compounds related to 2-amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one. These compounds may serve as dual inhibitors for cyclooxygenase and lipoxygenase pathways, making them candidates for treating inflammatory conditions .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in multiple chemical reactions, leading to the formation of biologically active molecules. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or interaction with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit varied biological activities depending on their substituents. Below is a detailed comparison with structurally related compounds, focusing on functional groups, physicochemical properties, and reported bioactivities.

Table 1: Structural and Functional Comparison

Key Differences and Implications:

Core Functionalization: The target compound features an amino group (NH₂) and hydroxymethyl (CH₂OH) substituents, which are polar and likely to enhance aqueous solubility. In contrast, the coumarin-containing analog in has a thioxo (S) group at position 2 and a bulky coumarin-acetylamino moiety at position 3, contributing to lipophilicity and π-π stacking interactions .

Bioactivity: The coumarin-thiazolidinone hybrid (Table 1) demonstrated antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, attributed to the coumarin moiety’s known DNA gyrase inhibition and the thioxo group’s role in membrane disruption . The target compound’s bioactivity remains speculative due to a lack of direct data, but its hydrophilic groups may favor targeting intracellular pathways requiring solubility (e.g., enzyme inhibition).

Synthetic Routes: Coumarin-thiazolidinones are synthesized via condensation of thiocarbonylbisthioglycolic acid with hydrazide intermediates, followed by Schiff base formation with aldehydes . The target compound’s synthesis likely involves nucleophilic substitution or ring-closing reactions to introduce the hydroxymethyl groups.

Research Findings and Trends

- Structure-Activity Relationship (SAR): Polar substituents (e.g., hydroxymethyl, amino) in thiazolidinones are associated with improved solubility and reduced toxicity, whereas lipophilic groups (e.g., coumarin, arylidene) enhance membrane penetration and antimicrobial efficacy .

- The target compound’s polar groups may address these challenges but require empirical validation.

Biological Activity

Overview

2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one (also referred to as thiazolidinone) is a heterocyclic compound characterized by its thiazolidine ring structure, which includes amino and hydroxymethyl substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The biological activity of 2-amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one is primarily attributed to its ability to interact with various molecular targets. The compound undergoes aminomethylation reactions, leading to the formation of biologically active derivatives that can inhibit specific enzymes or modulate cellular pathways. Its unique structure allows it to participate in a variety of chemical reactions, contributing to its diverse biological effects .

Biological Activities

Research has demonstrated that 2-amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one exhibits several biological activities:

1. Antimicrobial Activity

Studies indicate that thiazolidinones possess significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .

2. Anticancer Activity

The anticancer potential of 2-amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one has been explored through various studies. It has demonstrated cytotoxic effects on several cancer cell lines, including HeLa (cervical cancer) and K562 (chronic myelogenous leukemia) cells. The IC50 values for these effects range from 8.5 µM to 25.6 µM, indicating a promising therapeutic index compared to standard chemotherapeutics like cisplatin .

3. Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress in cells. Research has shown that modifications at specific positions on the thiazolidinone structure can enhance its antioxidant capacity, making it a candidate for further development in oxidative stress-related diseases .

Case Studies

Several studies have highlighted the biological activities of 2-amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one:

- Anticancer Study : A study evaluated the effect of this compound on six different cancer cell lines. Results indicated significant cytotoxicity with selectivity towards cancer cells over normal fibroblasts. The mechanism was linked to apoptosis induction via both extrinsic and intrinsic pathways .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazolidinone derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The findings revealed effective inhibition at low concentrations, suggesting potential for clinical applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 Values |

|---|---|---|---|

| 2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one | Structure | Anticancer, Antimicrobial | 8.5 µM - 25.6 µM |

| 2-Amino-5,5-bis(hydroxymethyl)-4-thiazolinone | Similar but oxidized | Moderate Anticancer | Higher than thiazolidinone |

| 5-Bis(hydroxymethyl)thiazolidine-2,4-dione | Oxo analog | Antidiabetic | Not specified |

Q & A

Q. What synthetic methodologies are commonly employed for 2-Amino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one?

The compound is synthesized via cyclization reactions using mercaptoacetic acid and substituted carboxylic acid hydrazides. Key steps include:

- Cyclization : Reacting N-substituted hydrazides with mercaptoacetic acid in 1,4-dioxane under reflux .

- Purification : Recrystallization from ethanol or column chromatography to isolate the product.

- Characterization : Confirmation via -NMR, -NMR, and FT-IR to validate the thiazolidinone core and substituents .

Q. How is structural elucidation performed for this compound?

Structural analysis relies on spectroscopic techniques:

- NMR : -NMR identifies proton environments (e.g., NH at δ 4.5–5.5 ppm), while -NMR confirms carbonyl (C=O) and thiazolidinone ring carbons .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : Optional for absolute configuration determination, though rare due to challenges in crystal growth .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Antiproliferative Assays : Use MTT or SRB assays on cancer cell lines (e.g., renal carcinoma) to measure IC values .

- Antimicrobial Testing : Disk diffusion or microdilution methods against bacterial/fungal strains, with MIC (minimum inhibitory concentration) as the endpoint .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or ionic liquids to accelerate cyclization .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. dioxane for solubility and reaction kinetics .

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Curves : Validate activity thresholds using multiple concentrations and replicate experiments .

- Cell Line Variability : Test across diverse cell models (e.g., normal vs. cancerous) to assess selectivity .

- Mechanistic Studies : Combine transcriptomics/proteomics to identify molecular targets and rule off-target effects .

Q. How can computational methods complement experimental data for this compound?

- Molecular Docking : Predict binding affinity to enzymes (e.g., tubulin or kinases) using AutoDock or Schrödinger .

- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity to guide derivative design .

Q. What advanced analytical techniques validate purity and stability?

- HPLC-PDA : Quantify impurities using reverse-phase C18 columns and UV detection at λ = 254 nm .

- Stability Studies : Accelerated degradation under heat/humidity to identify degradation products via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.